4-methylpiperidine-1-sulfonamide chemical properties
4-methylpiperidine-1-sulfonamide chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Methylpiperidine-1-sulfonamide
This technical guide provides a comprehensive overview of 4-methylpiperidine-1-sulfonamide, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, synthesis, spectroscopic characterization, and burgeoning applications, offering field-proven insights grounded in authoritative references.
4-Methylpiperidine-1-sulfonamide belongs to the sulfonamide class of compounds, which are characterized by a sulfonyl group connected to an amine. The sulfonamide functional group is a crucial pharmacophore—a molecular feature responsible for a drug's pharmacological activity—found in a multitude of approved therapeutic agents.[1][2] The incorporation of the 4-methylpiperidine moiety introduces specific steric and electronic properties that can be leveraged to modulate biological activity and pharmacokinetic profiles.
The fundamental structure consists of a piperidine ring substituted with a methyl group at the 4-position and a sulfonamide group attached to the ring's nitrogen atom.
Caption: General two-step synthesis workflow for 4-methylpiperidine-1-sulfonamide.
Experimental Protocol
The following protocol describes a representative synthesis. All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), given the hazardous nature of the reagents. [3][4] Step 1: Synthesis of 4-Methylpiperidine-1-sulfonyl chloride [1]1. Inert Atmosphere: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 4-methylpiperidine (2.0 equivalents) and anhydrous dichloromethane (DCM). 2. Cooling: The reaction mixture is cooled to 0°C in an ice bath. 3. Reagent Addition: A solution of sulfuryl chloride (SO₂Cl₂) (1.0 equivalent) in anhydrous DCM is added dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
- Causality Note: This reaction is highly exothermic. Slow, controlled addition is critical to prevent runaway reactions and the formation of side products. One equivalent of 4-methylpiperidine acts as the nucleophile, while the second equivalent serves as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. [1]4. Reaction: The mixture is stirred at 0°C for one hour and then allowed to warm to room temperature, stirring for an additional 2-4 hours.
- Work-up: The reaction is quenched with cold water. The organic layer is separated, washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. It is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 4-methylpiperidine-1-sulfonyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 4-Methylpiperidine-1-sulfonamide
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Reaction Setup: The crude 4-methylpiperidine-1-sulfonyl chloride from Step 1 is dissolved in a suitable solvent like dioxane or THF.
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Amination: The solution is cooled to 0°C and an excess of concentrated aqueous ammonia is added dropwise.
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Reaction: The mixture is stirred vigorously at room temperature overnight.
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Causality Note: The ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion to form the stable sulfonamide linkage. [1]4. Isolation and Purification: The solvent is removed under reduced pressure. The resulting residue is partitioned between ethyl acetate and water. The organic layer is collected, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield pure 4-methylpiperidine-1-sulfonamide.
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Spectroscopic Characterization: A Self-Validating System
Structural confirmation and purity assessment are achieved by a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, creating a self-validating dataset.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methyl group protons (a doublet near 0.9-1.0 ppm), and a broad singlet for the sulfonamide (SO₂NH₂) protons, which is exchangeable with D₂O. The protons on the piperidine ring will exhibit complex splitting patterns due to their diastereotopic nature.
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¹³C NMR Spectroscopy: The carbon spectrum will display distinct signals for each of the unique carbon atoms in the molecule, including the methyl carbon, the four different carbons of the piperidine ring, and a signal for the CH carbon attached to the methyl group.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ at approximately m/z 179.08. [5]Fragmentation patterns may include the loss of the SO₂NH₂ group.
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Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. Key expected vibrational bands include:
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N-H stretch: Two distinct bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary sulfonamide NH₂ group.
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S=O stretch: Strong, characteristic absorption bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric) for the sulfonyl group.
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C-H stretch: Bands just below 3000 cm⁻¹ for the aliphatic C-H bonds of the piperidine ring and methyl group.
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Applications in Medicinal Chemistry and Drug Development
The sulfonamide scaffold is a privileged structure in drug discovery, renowned for its wide spectrum of biological activities. [2][6]Derivatives containing the 4-methylpiperidine moiety have shown particular promise, demonstrating how subtle structural modifications can lead to potent and selective therapeutic agents.
Primary Application: Antibacterial Agents
Recent research has highlighted novel sulfonamide derivatives with a piperidine moiety as potent bactericides, particularly for managing plant bacterial diseases. [6]These compounds often exhibit a dual mechanism of action.
Caption: Dual mechanism of action for piperidine sulfonamide bactericides.
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DHPS Inhibition: Like classic sulfa drugs, these compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folic acid synthesis. [1][6]Folic acid is a precursor for nucleotide production, and its inhibition halts DNA replication and bacterial growth. [6]2. Cell Membrane Disruption: Interestingly, some piperidine sulfonamide derivatives have been shown to cause irreversible damage to the bacterial cell membrane, leading to rapid cell death. [1][6]This dual-action profile makes them attractive candidates for overcoming antibiotic resistance.
Emerging Therapeutic Areas
The versatility of the sulfonamide scaffold extends to numerous other therapeutic targets. Piperidine-sulfonamide derivatives have been investigated for a range of other activities, including:
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Anti-diabetic Agents: Inhibition of enzymes like α-amylase and α-glucosidase. [7]* Anti-inflammatory and Anti-cancer Properties: The sulfonamide group is a key feature in many COX-2 inhibitors and carbonic anhydrase inhibitors used in cancer therapy. [1][2]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 4-methylpiperidine-1-sulfonamide is not widely available, the hazards can be inferred from its precursors.
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4-Methylpiperidine: This starting material is a highly flammable liquid and vapor. It is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed and toxic if inhaled or in contact with skin. [4][8]* 4-Methylpiperidine-1-sulfonyl chloride: The intermediate is classified as toxic if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage. [9] Handling Recommendations:
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Always handle this compound and its precursors within a certified chemical fume hood.
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Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [10]* Avoid generating dust or aerosols.
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Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge. [4] Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated area.
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Based on the data for related compounds, storage at 2-8°C is recommended. [5]* Store away from incompatible materials such as strong oxidizing agents and strong acids. [3]
Conclusion
4-Methylpiperidine-1-sulfonamide is more than a simple chemical entity; it is a versatile and valuable building block for the synthesis of complex molecules with significant therapeutic potential. Its straightforward synthesis, combined with the proven biological importance of the sulfonamide pharmacophore, makes it a scaffold of high interest for modern drug discovery. A thorough understanding of its chemical properties, characterization, and safe handling is paramount for researchers aiming to unlock its full potential in developing next-generation therapeutics.
References
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PubChem. N-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-2-phenyl-acetamide. [Link]
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PubChem. 4-(p-Sulfamoylbenzoyl)-N-methyl-piperidine. [Link]
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Li, Y., et al. (2023, March 20). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules. [Link]
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Sharma, R., & Soman, S. (2015, January 27). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry. [Link]
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Journal of Advanced Pharmacy and Research. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]
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PubChemLite. 4-methylpiperazine-1-sulfonamide (C5H13N3O2S). [Link]
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